5-Amino-3-((4-((4-((7-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid
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Overview
Description
5-Amino-3-((4-((4-((7-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-((4-((4-((7-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 7-amino-1-hydroxy-3-sulpho-2-naphthylamine, followed by successive coupling with phenyl and naphthyl intermediates under controlled pH and temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediates and the final product, with careful control of temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-((4-((4-((7-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Amines and other reduced aromatic compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-Amino-3-((4-((4-((7-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid has several applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for potential therapeutic uses due to its ability to interact with biological molecules.
Industry: Widely used in textile and paper industries for dyeing fabrics and paper products.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups in the molecule can participate in electron transfer reactions, making it useful in redox processes. The sulpho groups enhance its solubility in water, facilitating its use in aqueous environments.
Comparison with Similar Compounds
Similar Compounds
- Trisodium 5-amino-3-((4-((4-((6-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- 4-Hydroxy-5-((4-((4-((1-hydroxy-6-(phenylamino)-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)naphthalene-2,7-disulphonic acid
Uniqueness
5-Amino-3-((4-((4-((7-amino-1-hydroxy-3-sulpho-2-naphthyl)azo)phenyl)azo)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its stability, intense coloration, and solubility in water make it particularly valuable in various applications.
Properties
CAS No. |
85959-51-9 |
---|---|
Molecular Formula |
C32H24N8O11S3 |
Molecular Weight |
792.8 g/mol |
IUPAC Name |
5-amino-3-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C32H24N8O11S3/c33-18-2-1-16-12-26(53(46,47)48)29(31(41)24(16)14-18)39-37-21-7-3-19(4-8-21)35-36-20-5-9-22(10-6-20)38-40-30-27(54(49,50)51)13-17-11-23(52(43,44)45)15-25(34)28(17)32(30)42/h1-15,41-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51) |
InChI Key |
JDCOSWRVTRJEDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)O)S(=O)(=O)O)N)O |
Origin of Product |
United States |
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